Superior Enzymatic Resolution Efficiency: MagAT Transaminase Shows High Affinity for (R)-1-Phenylethan-1-amine
The novel (R)-selective amine transaminase MagAT exhibits a high substrate affinity for (R)-1-phenylethan-1-amine, as quantified by its Michaelis constant. This kinetic parameter is critical for evaluating the efficiency of an enzymatic process, with a lower Kₘ indicating higher affinity [1].
| Evidence Dimension | Michaelis constant (Kₘ) for amine substrate |
|---|---|
| Target Compound Data | 5.13 ± 0.45 mM |
| Comparator Or Baseline | Pyruvate (amino acceptor): 3.73 ± 0.34 mM |
| Quantified Difference | Kₘ for amine is 1.4 mM higher than for pyruvate, demonstrating comparable, high affinity for the target compound. |
| Conditions | Enzymatic assay with MagAT transaminase from *Mycolicibacterium agri*, pH 7.0, 40 °C [1]. |
Why This Matters
This Kₘ value validates (1R)-1-phenylethanamine as a highly efficient substrate for a specific (R)-selective enzyme, informing bioprocess design and distinguishing its kinetic profile from (S)-enantiomers, which would show negligible activity with this enzyme.
- [1] Characterization and substrate specificity study of the novel (R)-amine transaminase MagAT. (2025). Biotechnology Letters, 48, 2. View Source
